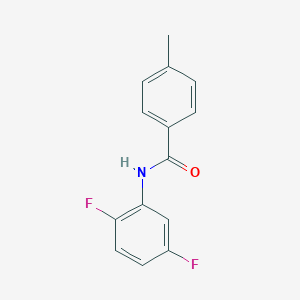

N-(2,5-difluorophenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMQLRUREHYSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Elucidation of N 2,5 Difluorophenyl 4 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of a small molecule like N-(2,5-difluorophenyl)-4-methylbenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

Proton (¹H) NMR spectroscopy would be the initial and primary method for confirming the identity and assessing the purity of a synthesized sample of this compound. The spectrum would display distinct signals for each unique proton environment.

The expected ¹H NMR spectrum would feature:

A singlet for the methyl (–CH₃) group protons on the 4-methylbenzamide (B193301) ring.

A set of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the 4-methylbenzoyl group would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The protons on the 2,5-difluorophenyl ring would exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

A broad singlet for the amide (N-H) proton, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns would help to establish the connectivity between adjacent protons.

Fictional ¹H NMR Data Table for Illustrative Purposes: This table is a hypothetical representation and is not based on experimental data.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 2.40 | s | - | 3H | -CH₃ |

| 7.30 | d | 8.0 | 2H | H-3', H-5' |

| 7.85 | d | 8.0 | 2H | H-2', H-6' |

| 7.10-7.25 | m | - | 2H | H-3, H-4 |

| 8.35 | m | - | 1H | H-6 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is essential for mapping the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, the ¹³C NMR spectrum would show:

A signal for the methyl carbon (–CH₃) around 20-25 ppm.

Multiple signals in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to fluorine atoms would appear as doublets due to carbon-fluorine (C-F) coupling, a key diagnostic feature.

A signal for the amide carbonyl carbon (C=O) typically in the range of 165-170 ppm.

Fictional ¹³C NMR Data Table for Illustrative Purposes: This table is a hypothetical representation and is not based on experimental data.

| Chemical Shift (ppm) | C-F Coupling (J, Hz) | Assignment |

|---|---|---|

| 21.5 | - | -CH₃ |

| 114.8 | d, J = 24.0 | C-3 |

| 115.5 | d, J = 22.0 | C-6 |

| 119.0 | dd, J = 8.0, 3.0 | C-4 |

| 127.5 | - | C-2', C-6' |

| 129.5 | - | C-3', C-5' |

| 131.0 | - | C-1' |

| 142.0 | - | C-4' |

| 155.0 | d, J = 245.0 | C-5 |

| 158.0 | d, J = 250.0 | C-2 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR would be a crucial technique. ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-5 positions of the phenyl ring. The chemical shifts and coupling constants would confirm their positions and interactions with neighboring protons and the other fluorine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, confirming the H-H connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, key expected absorption bands would include:

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption between 1650 and 1680 cm⁻¹, which is highly diagnostic for the amide carbonyl group.

N-H Bend (Amide II band): A peak typically found around 1550 cm⁻¹.

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹, corresponding to the carbon-fluorine bonds.

Amide Carbonyl Stretching Frequency Analysis

The position of the amide carbonyl (C=O) stretching frequency, often referred to as the Amide I band, is particularly informative. Its exact frequency is sensitive to the electronic environment, conjugation, and hydrogen bonding. In this compound, the carbonyl group is conjugated with the 4-methylbenzoyl ring, which tends to lower its stretching frequency compared to a non-conjugated ketone. The presence of intermolecular hydrogen bonding involving the amide N-H and C=O groups in the solid state would also typically shift the C=O absorption to a lower wavenumber. Analysis of this band provides confirmation of the amide functional group and offers insights into its molecular environment.

Fictional IR Data Table for Illustrative Purposes: This table is a hypothetical representation and is not based on experimental data.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3310 | Medium, Sharp | N-H Stretch |

| 3050 | Medium | Aromatic C-H Stretch |

| 2925 | Weak | Aliphatic C-H Stretch |

| 1665 | Strong, Sharp | C=O Stretch (Amide I) |

| 1545 | Medium | N-H Bend (Amide II) |

Aromatic C-H and C-F Vibrational Modes

The vibrational properties of this compound are dictated by the various functional groups present in the molecule. The infrared (IR) and Raman spectra would be characterized by distinct bands corresponding to the stretching and bending vibrations of the aromatic C-H and C-F bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ mdpi.com. For the 4-methylbenzamide moiety, the C-H bonds of the tolyl ring would contribute to this region. Similarly, the C-H bonds on the 2,5-difluorophenyl ring would also exhibit stretching vibrations in this range.

The C-F stretching vibrations are known to be strong and typically appear in the 1400-1000 cm⁻¹ region of the IR spectrum. The exact position of these bands is sensitive to the substitution pattern on the aromatic ring. In fluorinated benzamide (B126) derivatives, these vibrations are a key spectroscopic marker rsc.org. For this compound, one would expect to observe characteristic C-F stretching bands corresponding to the fluorine atoms at the 2 and 5 positions of the phenyl ring. The study of other fluorinated benzamides suggests that these bands would be intense and clearly distinguishable mdpi.com.

Table 1: Expected Aromatic C-H and C-F Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring of Origin |

| Aromatic C-H Stretch | 3100 - 3000 | 4-methylphenyl and 2,5-difluorophenyl |

| C-F Stretch | 1400 - 1000 | 2,5-difluorophenyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₄H₁₀F₂NO), the expected molecular weight can be calculated from its chemical formula.

The fragmentation of benzamides in mass spectrometry often follows predictable pathways tutorchase.comresearchgate.net. Common fragmentation patterns involve the cleavage of the amide bond. For this compound, the molecular ion peak [M]⁺ would be expected. Subsequent fragmentation could lead to the formation of several key daughter ions.

One likely fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the 4-methylbenzoyl cation (m/z 119) and the 2,5-difluoroaniline (B146615) radical cation. Another possibility is the cleavage of the bond between the carbonyl carbon and the 4-methylphenyl ring, which would result in a different set of fragments. The presence of fluorine atoms on the phenyl ring can also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments researchgate.netnih.gov.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₈H₇O]⁺ | 4-methylbenzoyl cation | 119 |

| [C₆H₄F₂N]⁺ | 2,5-difluoroanilino cation | 129 |

| [C₇H₇]⁺ | Tropylium cation (from 4-methylbenzoyl) | 91 |

Single-Crystal X-Ray Diffraction Analysis of this compound and Analogues

The amide linkage (-CO-NH-) in benzamides is generally planar. The conformation of the N-H bond relative to the C=O bond is a key feature. In many substituted benzanilides, an anti conformation is observed nih.gov. However, the presence of substituents on the phenyl rings can influence this. In related fluorinated benzamides, the amide group is often twisted out of the plane of the attached aromatic rings nih.govmdpi.com. This twist is a balance between the tendency for π-conjugation (which favors planarity) and the steric hindrance from the substituents.

Hydrogen bonding is a dominant force in the crystal packing of benzamides. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to the formation of robust hydrogen-bonded networks. In many benzamide crystal structures, molecules are linked into chains or dimers via N-H···O=C hydrogen bonds nih.govrsc.orgnih.gov.

The conformational flexibility of this compound arises from the rotation around the C-N and C-C single bonds. The key dihedral angles are those between the plane of the amide group and the planes of the two aromatic rings. In analogous structures, these dihedral angles can vary significantly, indicating a degree of conformational flexibility nih.gov. The specific values of these angles are a compromise between steric effects and the electronic effects of the substituents. For instance, in N-(2,5-dimethylphenyl)-2-methylbenzamide, the amide group makes dihedral angles of 48.0 (3)° and 48.6 (3)° with the two phenyl rings respectively nih.gov.

Table 3: Representative Dihedral Angles in Analogous Benzamide Structures

| Compound | Dihedral Angle (Amide Plane vs. Phenyl Ring 1) | Dihedral Angle (Amide Plane vs. Phenyl Ring 2) | Reference |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 23.04(18)° | 23.69(17)° | nih.gov |

| N-(2,5-dimethylphenyl)-2-methylbenzamide | 48.0(3)° | 48.6(3)° | nih.gov |

Computational and Theoretical Chemistry Studies of N 2,5 Difluorophenyl 4 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties from first principles.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed for this purpose.

Hartree-Fock (HF) Method: This is an ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats electron-electron repulsion in an averaged manner, which can be a limitation. For N-(2,5-difluorophenyl)-4-methylbenzamide, an HF calculation, often with a basis set like 6-311++G(d,p), would provide a good initial geometry. However, it is known to be less accurate for systems with significant electron correlation.

Density Functional Theory (DFT): DFT is a more modern and widely used method that includes effects of electron correlation by approximating the exchange-correlation energy based on the electron density. This often leads to more accurate results than HF at a comparable computational cost. A common approach for a molecule like this compound would be to use a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The optimization process would systematically adjust bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. This would reveal, for instance, the twist angle between the two phenyl rings and the planarity of the amide group.

Once the geometry is optimized, electronic properties can be calculated. These properties are crucial for understanding the molecule's electronic behavior and stability.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity. For this compound, the electron-withdrawing fluorine atoms would be expected to lower the energy of both orbitals, but the precise effect on the gap would be determined by the calculation.

Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the orbital energies using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. These values are fundamental to predicting the molecule's behavior in redox reactions.

A representative table of how such data would be presented is shown below. Note: The values are hypothetical and for illustrative purposes only.

| Parameter | Method/Basis Set | Calculated Value (eV) |

| EHOMO | B3LYP/6-311++G(d,p) | -6.5 |

| ELUMO | B3LYP/6-311++G(d,p) | -1.2 |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 5.3 |

| Ionization Potential | B3LYP/6-311++G(d,p) | 6.5 |

| Electron Affinity | B3LYP/6-311++G(d,p) | 1.2 |

The shapes and distributions of the HOMO and LUMO (the frontier molecular orbitals) dictate where a molecule is likely to react.

HOMO: The region of the molecule where the HOMO is localized is the most likely site for electrophilic attack, as this is where the most loosely held electrons reside.

LUMO: The region where the LUMO is localized is the most probable site for nucleophilic attack, as this is the most favorable place to accept electrons.

For this compound, one might expect the HOMO to be distributed across the 4-methylphenyl ring due to the electron-donating nature of the methyl group. Conversely, the LUMO would likely be concentrated on the 2,5-difluorophenyl ring because of the strong electron-withdrawing effect of the fluorine atoms. A visual plot of these orbitals would clearly map these reactive zones.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these would be expected around the electronegative oxygen and fluorine atoms.

Blue regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These would likely be found around the hydrogen atoms of the amide group and potentially on the carbon atoms attached to the fluorine atoms.

Green regions: Represent neutral or near-zero potential.

The MEP surface provides a more complete picture of reactivity than FMO analysis alone, as it considers the total electrostatic effect of all atoms and electrons.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the vibrational modes.

These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other approximations in the method. The resulting simulated spectrum can be compared directly with an experimentally measured spectrum. This comparison is a crucial test of the accuracy of the chosen computational method and basis set. A good match between the theoretical and experimental spectra confirms that the calculated optimized geometry is a true representation of the molecule. Key vibrational modes for this compound would include the N-H stretch, C=O stretch, C-N stretch, and various aromatic C-H and C-F stretching and bending modes.

A sample data table comparing experimental and theoretical values might look as follows. Note: The values are hypothetical and for illustrative purposes only.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3305 | 3310 | N-H stretching |

| ν(C=O) | 1650 | 1655 | Amide C=O stretching |

| ν(C-F) | 1250 | 1245 | C-F stretching |

| δ(C-H) | 820 | 815 | Aromatic C-H out-of-plane bend |

From the vibrational frequency calculations, it is also possible to compute key thermochemical properties at a given temperature (usually 298.15 K).

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the system's disorder or randomness, derived from translational, rotational, and vibrational contributions.

Gibbs Free Energy (G): A measure of the thermodynamic potential, calculated as G = H - TS. It is crucial for predicting the spontaneity of reactions.

These properties are essential for understanding the stability of the molecule and for predicting equilibrium constants and reaction energies if this compound were to be used in a chemical transformation.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy.

For instance, molecular docking studies on various benzamide (B126) derivatives have been performed to evaluate their potential as inhibitors for targets like topoisomerases, protein kinases, and poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.netnih.gov In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and the ligand's structure is optimized for energy. Software then calculates the most stable binding poses and estimates the binding affinity.

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Computational tools can identify and visualize these interactions, providing crucial information for understanding the basis of molecular recognition.

Hydrogen Bonds: These are critical for the specificity of ligand binding. The amide group in this compound, for example, can act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). In a study on a 9-ethyladenine-benzamide complex, a specific hydrogen bond was observed between an amide hydrogen atom and the N-3 of adenine, while the carbonyl oxygen formed a hydrogen bond with another benzamide molecule. nih.gov

Hydrophobic Interactions: The phenyl and methylphenyl rings of this compound are nonpolar and likely to engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) within a protein's binding pocket. These interactions are a major driving force for ligand binding.

Pi-Pi Stacking: The aromatic rings of the molecule can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking. This type of interaction is important for the stability of the complex.

Halogen Bonds: The fluorine atoms on the difluorophenyl ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species interacting with a nucleophile, such as a carbonyl oxygen. jst.go.jp The presence of fluorine can significantly enhance binding affinity. For example, studies on thrombin inhibitors showed that replacing a hydrogen with fluorine resulted in a five-fold increase in potency, attributed to a close contact (3.1 Å) between the fluorine and a backbone carbonyl group. nih.gov

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more stable and potentially more potent interaction. The simulation also predicts the most favorable binding pose of the ligand within the active site.

For example, in a study of imidazole-based N-phenylbenzamide derivatives targeting the ABL1 kinase protein, the most active compounds, 4e and 4f, showed binding affinities of -8.59 and -7.44 kcal/mol, respectively. nih.gov Another study on brominated benzamide isomers targeting prostaglandin (B15479496) H2 synthase-1 found binding affinities of -7.7 and -7.4 kcal/mol. jst.go.jp For this compound, docking simulations would aim to predict a similar range of binding energies against various potential protein targets, and the resulting pose would guide further structural modifications to enhance potency.

Table 1: Illustrative Binding Affinities of Benzamide Derivatives from Molecular Docking Studies

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Imidazole-based N-phenylbenzamide (4e) | ABL1 Kinase | -8.59 | nih.gov |

| Imidazole-based N-phenylbenzamide (4f) | ABL1 Kinase | -7.44 | nih.gov |

| Brominated Benzamide (Ph2Br) | Prostaglandin H2 synthase-1 | -7.7 | jst.go.jp |

| Brominated Benzamide (Ph3Br) | Prostaglandin H2 synthase-1 | -7.4 | jst.go.jp |

| Benzamide Derivatives (5N3) | Topoisomerase IIα | -114.71 (binding energy) | researchgate.net |

| 2-phenyl benzimidazole | Cyclooxygenase (COX) | -7.1 | researchgate.net |

Note: The data in this table is for illustrative purposes and represents findings for related benzamide compounds, not this compound itself.

While docking is often performed at a known active site, it can also be used to explore the entire surface of a protein to identify potential alternative or allosteric binding sites. An allosteric site is a location on the protein distinct from the active site, where binding can modulate the protein's activity. Identifying such sites can open new avenues for therapeutic intervention. For this compound, "blind docking" simulations, where the ligand is allowed to search the entire protein surface, could reveal novel binding pockets that may have functional significance.

In Silico Prediction of Molecular Properties Relevant to Biological Activity (e.g., Topological Polar Surface Area, Rotatable Bonds)

In silico methods are crucial for predicting the pharmacokinetic properties of a molecule, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help in the early stages of drug discovery to filter out compounds that are likely to fail later on due to poor drug-like properties.

Key molecular descriptors that can be calculated for this compound include:

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This value is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

Rotatable Bonds: The number of rotatable bonds in a molecule influences its conformational flexibility. A higher number of rotatable bonds can lead to a greater loss of entropy upon binding to a receptor, which can negatively impact binding affinity. Generally, ten or fewer rotatable bonds are considered favorable for oral bioavailability.

Studies on other benzamide derivatives often include these calculations. For instance, in silico ADMET prediction studies on various heterocyclic compounds validate their potential for oral bioavailability based on these and other parameters. nih.govnih.gov For this compound, these properties would be calculated to assess its drug-likeness and potential as a therapeutic agent.

Table 2: Predicted Molecular Properties for Structurally Related Benzamide Analogs

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| N-(4-fluorophenylcarbamothioyl)benzamide | 276.32 | 3.65 | 67.31 | 4 |

| 4-Chloro-N-(phenylcarbamothioyl)benzamide | 292.77 | 4.01 | 67.31 | 4 |

| N-(p-tolylcarbamothioyl)benzamide | 270.35 | 3.82 | 67.31 | 4 |

Note: This data is sourced from in silico studies on related compounds to illustrate the types of properties predicted. The values for this compound would need to be specifically calculated.

Structure Activity Relationship Sar Investigations of N 2,5 Difluorophenyl 4 Methylbenzamide Derivatives

Influence of Fluorine Substitution Position and Number on Biological Activity

The presence, number, and position of fluorine atoms on the anilide ring of benzanilide (B160483) derivatives are critical determinants of their biological profiles. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds and participate in hydrogen bonds, can significantly modulate a compound's potency and pharmacokinetic properties. nih.govmdpi.com

The biological impact of fluorine substitution is highly position-dependent. Studies on various bioactive compounds have shown that altering the fluorine position, for instance from position-3 to position-2 or -4 on a benzene (B151609) ring, can dramatically enhance or diminish activity. nih.gov In the context of benzanilides, the position of fluorine affects the molecule's electronic distribution and conformation, which in turn influences intermolecular interactions with biological targets. researchgate.net For example, trifluoromethylated benzanilides show significant variations in crystal packing and molecular conformation depending on whether the -CF3 group is at the ortho, meta, or para position. researchgate.net

The number of fluorine substituents also plays a crucial role. Comparative structural studies of mono-, di-, tri-, and tetra-fluorinated benzamides reveal distinct conformational and interaction profiles. mdpi.com The introduction of fluorine can enhance cell penetration and binding affinity to target enzymes like DNA gyrase. nih.gov This suggests that for derivatives of N-(2,5-difluorophenyl)-4-methylbenzamide, both the 2,5-difluoro pattern and the exploration of alternative or additional fluorine substitutions are key areas of SAR investigation.

Table 1: Effect of Fluorine Substitution on Benzanilide Derivatives This table compiles general principles from studies on related fluorinated compounds, as direct comparative data for this compound derivatives is not extensively published.

| Substitution Pattern | Observed/Expected Influence | Reference Principle |

|---|---|---|

| Mono-fluoro (e.g., 2-F, 3-F, 4-F) | Activity is highly dependent on position; para-substitution is often favorable for enhancing activity in some series. | nih.govnih.gov |

| Di-fluoro (e.g., 2,5-di-F) | The specific pattern (e.g., 2,5- vs 2,3-) alters molecular conformation and interaction potential. | mdpi.com |

| Tri-fluoro or higher | Increases lipophilicity, potentially enhancing membrane permeability, but may also introduce conformational constraints. | researchgate.net |

| Trifluoromethyl (-CF3) | Acts as a bioisostere for other groups, affects crystal packing through unique intermolecular interactions (e.g., C-H---F bonds). | researchgate.net |

Effects of Alkyl and Aromatic Substitutions on the Benzoyl Moiety

Modifications to the benzoyl portion of the this compound scaffold, particularly at the 4-position occupied by the methyl group, represent a critical axis for SAR exploration. The nature of the substituent at this position can influence the molecule's size, shape, and electronic properties, thereby affecting its binding to a target protein.

Studies on related 4-methylbenzamide (B193301) derivatives have demonstrated that this position is a viable site for introducing larger and more complex functionalities. For instance, replacing or functionalizing the methyl group with purine (B94841) derivatives has been a strategy in the development of potential protein kinase inhibitors. nih.gov This indicates that the 4-position is tolerant of significant structural expansion, which can be exploited to target specific pockets in a receptor or enzyme.

Furthermore, SAR studies on substituted benzanilides as potential vasodilators involved modifications on the benzoyl ring, such as the introduction of methoxy (B1213986) and chloro groups. nih.gov These substitutions were found to be crucial for activity, with a 2-methoxy-5-chloro-benzamide derivative showing potent smooth muscle relaxant effects. nih.gov This highlights that both electronic and steric factors on the benzoyl ring are key to modulating biological activity. For this compound, replacing the 4-methyl group with other alkyl groups (e.g., ethyl, isopropyl) or various aromatic systems could fine-tune target affinity and selectivity.

Table 2: SAR Insights from Benzoyl Moiety Modifications in Benzanilide Analogs

| Modification Type | Example Substituent | Potential Impact on Activity | Reference Study Context |

|---|---|---|---|

| Small Alkyl | -CH3 (Methyl) | Serves as a starting point; provides a balance of lipophilicity and size. | Core structure |

| Functionalized Alkyl | -CH2-[Purine] | Allows for the introduction of complex groups to target specific interactions (e.g., hydrogen bonding). | Kinase Inhibitors nih.gov |

| Alkoxy | -OCH3 (Methoxy) | Alters electronic properties and can act as a hydrogen bond acceptor. | Vasodilators nih.gov |

| Halogen | -Cl (Chloro) | Modifies electronics (electron-withdrawing) and can engage in halogen bonding. | Vasodilators nih.gov |

Impact of Modifications to the Anilide Ring System (e.g., Halogenation, Methylation)

Beyond fluorine, other substitutions on the anilide ring system significantly shape the SAR profile of benzamide (B126) derivatives. The introduction of different halogens (chlorine, bromine) or small alkyl groups like methyl can alter the molecule's lipophilicity, steric profile, and electronic nature, thereby impacting biological activity.

Research on halogenated anilines has shown that the specific halogen and its position are critical for antimicrobial and antibiofilm efficacy. nih.gov For example, a 3,5-dibromoaniline (B181674) derivative showed different activity compared to a 4-bromo-3-chloroaniline, underscoring the subtle yet powerful influence of the halogenation pattern. nih.gov In a series of N-phenylbenzamides developed as anticancer agents, a para-substituted fluorine on the anilide ring yielded the highest activity, while chloro or nitro groups on the same ring were found to decrease activity. nih.govnih.gov This suggests a high degree of sensitivity to the electronic and steric properties of substituents on the anilide ring.

In a study of N-phenylbenzamide derivatives with antiviral properties against Enterovirus 71, a 4-bromo substitution on the anilide ring was a key feature of the most active compound. mdpi.com These findings collectively indicate that for this compound, replacing or adding other halogens or methyl groups to the difluorophenyl ring could be a fruitful strategy for modulating activity, with the position of substitution being a crucial parameter.

Role of the Amide Linkage Conformation in Target Recognition

The amide bond (-CO-NH-) linking the benzoyl and anilide rings is a structurally crucial element. Due to the delocalization of the nitrogen lone pair, the amide bond has partial double-bond character, making it planar and conformationally restricted. nih.gov This results in two possible planar conformations: trans (where the substituents on the C and N atoms are on opposite sides) and cis (where they are on the same side). nih.gov The relative orientation of the two aromatic rings, defined by the torsion angles around the C-N and C-C single bonds adjacent to the amide, is critical for how the molecule fits into a biological target.

Derivatization Strategies for Enhancing or Modulating Activity

A primary strategy for modifying the core structure of this compound involves derivatization of the amide nitrogen. N-alkylation (adding an alkyl group) or N-acylation (adding an acyl group) transforms the secondary amide into a tertiary amide. This modification has significant consequences: it removes the hydrogen bond donor capability of the amide N-H group and introduces additional steric bulk.

The N-alkylation of amides like benzanilide can be achieved using various synthetic methods, for example, by reacting the amide with an alkyl halide in the presence of a base. mdpi.com This creates N,N-disubstituted amides. mdpi.com From an SAR perspective, this change can probe the importance of the amide N-H hydrogen bond for target binding. If activity is retained or enhanced after N-alkylation, it suggests that the hydrogen bond donation is not essential. Conversely, a loss of activity would imply that this interaction is critical. The introduced alkyl or acyl group can also establish new, favorable interactions within a binding pocket or, alternatively, cause steric clashes that reduce affinity.

Examples from related benzamide and benzanilide series illustrate the breadth of this approach. In the pursuit of kinase inhibitors, purine moieties have been attached to the 4-methyl position of the benzoyl ring. nih.gov For antiviral agents, amino and methoxy groups have been introduced. mdpi.com In the development of anticancer agents, entire imidazole-based heterocyclic systems have been appended. nih.gov These modifications are designed to exploit specific features of the target's binding site, such as introducing hydrogen bond donors/acceptors, charged groups for ionic interactions, or lipophilic groups to occupy hydrophobic pockets. The systematic variation of these functional groups allows for a detailed mapping of the target's interaction landscape, guiding the design of more potent and selective derivatives.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. uniroma1.itnih.govbhsai.org For this compound, these techniques can address potential liabilities such as metabolic instability or off-target effects, and can lead to new intellectual property. researchgate.net

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold that maintains the essential spatial arrangement of key functional groups. nih.govdundee.ac.uk For the this compound core, several hopping strategies could be envisioned:

Replacement of the Benzamide Core: The central benzamide linkage is a common starting point for scaffold hopping. It could be replaced with various five- or six-membered heterocyclic rings that can mimic the geometry and hydrogen bonding capabilities of the amide bond. For instance, heterocycles like 1,2,4-triazoles or 1,3,4-oxadiazoles can serve as effective amide bond bioisosteres. nih.gov

Aryl Ring Mimetics: The N-(2,5-difluorophenyl) group is critical for activity. Scaffold hopping could explore replacing this phenyl ring with other aromatic or even non-aromatic systems that preserve key interactions. cambridgemedchemconsulting.comnih.govresearchgate.net Examples include pyridyl, pyrimidinyl, or even bicyclic saturated systems like bicyclo[1.1.1]pentane, which can act as a non-classical phenyl ring bioisostere. cambridgemedchemconsulting.com

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov This is a more conservative approach than scaffold hopping. For this compound, several bioisosteric replacements could be considered:

Fluorine Atom Replacement: The fluorine atoms on the N-phenyl ring are key substituents. They could be replaced with other halogens (Cl, Br) or with small electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF3) group to modulate electronic properties and metabolic stability.

Methyl Group Replacement: The 4-methyl group on the benzoyl moiety can be replaced by other small alkyl groups, a trifluoromethyl group, or a halogen to explore the impact on potency and pharmacokinetics.

Amide Bond Isosteres: The amide bond itself can be replaced with various isosteres to alter properties like metabolic stability and hydrogen bonding capacity. Common replacements include thioamides, ureas, sulfonamides, or reversed amides.

The following table illustrates potential bioisosteric replacements and scaffold hops for the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |

| Benzamide Core | 1,2,4-Triazole, 1,3,4-Oxadiazole, Pyrazole | Mimic amide bond geometry and H-bonding, potentially improve metabolic stability. |

| N-(2,5-difluorophenyl) | N-(pyridyl), N-(pyrimidinyl), N-(thiazolyl) | Introduce heteroatoms to alter polarity, solubility, and metabolism. cambridgemedchemconsulting.com |

| 4-methylphenyl | 4-chlorophenyl, 4-methoxyphenyl, thienyl | Modulate lipophilicity and electronic properties. |

| Amide Linkage (-CONH-) | Thioamide (-CSNH-), Sulfonamide (-SO₂NH-), Urea (-NHCONH-) | Alter hydrogen bonding properties and metabolic stability. |

Computational Approaches to SAR (e.g., QSAR, 3D-QSAR, CoMFA)

Computational methods are indispensable tools for elucidating SAR, enabling the prediction of biological activity and the prioritization of compounds for synthesis. oncodesign-services.comnih.gov For the this compound series, techniques like Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR, and Comparative Molecular Field Analysis (CoMFA) can provide significant insights. mdpi.comnih.gov

QSAR: A QSAR model is a mathematical equation that correlates the biological activity of a set of compounds with their physicochemical properties or structural features (descriptors). For a series of this compound derivatives, a QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of analogs with systematic variations in substituents.

Descriptor Calculation: Calculating various molecular descriptors for each analog, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters).

Model Generation: Using statistical methods like multiple linear regression or partial least squares to build a model that links the descriptors to the observed biological activity.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = alogP - bσ + c*Es + d where IC₅₀ is the inhibitory concentration, logP represents lipophilicity, σ is the Hammett constant, Es is the Taft steric parameter, and a, b, c, and d are constants derived from the regression analysis.

3D-QSAR and CoMFA: These methods extend QSAR into three dimensions, considering the spatial arrangement of atoms and the resulting molecular fields.

CoMFA (Comparative Molecular Field Analysis): This technique involves aligning a set of molecules and calculating their steric and electrostatic fields at various points on a 3D grid. The variations in these fields are then correlated with the biological activity. For this compound derivatives, a CoMFA study could reveal which regions around the molecule are sensitive to steric bulk or electrostatic charge, guiding the design of more potent analogs. mdpi.com

The table below outlines the general workflow for a computational SAR study on this compound derivatives.

| Computational Method | Description | Application to this compound |

| QSAR | Correlates biological activity with 2D physicochemical properties. | Identify key properties (e.g., lipophilicity, electronics) driving activity. |

| 3D-QSAR | Extends QSAR to 3D, considering molecular shape and fields. | Provide a 3D model of the pharmacophore. |

| CoMFA | A 3D-QSAR method that uses steric and electrostatic fields. | Generate contour maps indicating favorable and unfavorable regions for substitution. |

By integrating these experimental and computational strategies, a comprehensive understanding of the SAR for the this compound scaffold can be achieved, facilitating the design of new derivatives with optimized therapeutic potential.

Mechanistic Investigations of N 2,5 Difluorophenyl 4 Methylbenzamide in Biological Systems in Vitro and Cellular Studies

Identification and Validation of Molecular Targets

The identification and validation of molecular targets are foundational steps in understanding the pharmacological profile of any compound. This process typically involves a range of in vitro and cellular assays to determine if a compound interacts with specific biological molecules, such as enzymes or receptors, in a meaningful way. For N-(2,5-difluorophenyl)-4-methylbenzamide, a comprehensive literature search did not yield any studies that have successfully identified or validated its specific molecular targets within biological systems.

Receptor Binding and Modulation Studies

Metabotropic Glutamate Receptor (mGlu) Modulation

This compound has been investigated for its modulatory effects on metabotropic glutamate (mGlu) receptors. These G protein-coupled receptors are involved in a wide range of physiological functions in the central nervous system. nih.gov Allosteric modulators of mGlu receptors, which bind to a site distinct from the glutamate binding site, have been a focus of drug discovery efforts. nih.govyoutube.com

Positive allosteric modulators (PAMs) of mGlu5, for example, have been explored for their potential in treating schizophrenia and cognitive disorders. nih.gov Conversely, negative allosteric modulators (NAMs) of mGlu5 have shown anxiolytic activity in preclinical models. nih.gov The benzamide (B126) scaffold is present in some known mGlu receptor modulators. For instance, N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a positive allosteric modulator of mGlu5. acs.org

| Compound | Target | Activity |

| This compound | mGlu Receptors | Modulator |

| N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) | mGlu5 | Positive Allosteric Modulator acs.org |

| Fenobam | mGlu5 | Negative Allosteric Modulator nih.gov |

Adenosine A3 Receptor (A3AR) Activation

Research has also explored the interaction of this compound and related compounds with the adenosine A3 receptor (A3AR). The A3AR is a G protein-coupled receptor that is overexpressed in inflammatory and cancer cells, making it a potential therapeutic target. nih.gov Activation of the A3AR has been shown to have anti-inflammatory, anticancer, and cardioprotective effects. nih.govnih.gov

Highly selective A3AR agonists have been developed and studied for their therapeutic potential in various conditions, including osteoarthritis, lung fibrosis, and neuropathic pain. nih.govmdpi.com For instance, the specific A3AR agonist CF101 has shown potential for treating inflammation and pain. nih.gov Fluorescent ligands for the A3AR have also been developed as tools to study receptor interactions. celtarys.com

| Compound | Target | Activity |

| This compound | Adenosine A3 Receptor | Activator |

| CF101 | Adenosine A3 Receptor | Agonist nih.gov |

| MRS5980 | Adenosine A3 Receptor | Agonist mdpi.com |

Affinity-Based Proteomics for Target Deconvolution

To elucidate the mechanism of action of this compound, affinity-based proteomics can be employed for target deconvolution. nih.gov This chemoproteomics approach utilizes a functionalized version of the compound to enrich and identify its protein targets from cell or tissue extracts. nih.govtum.de By immobilizing the compound on a matrix, it can be used to "fish out" its binding partners from a complex protein mixture. nih.gov

Competition binding assays are often used in this context, where the free compound is added to compete with the immobilized version for binding to its targets. nih.gov This allows for the determination of dose-response curves and the identification of specific interactors. nih.gov Photoaffinity labeling is another technique that can be combined with quantitative chemoproteomics to determine protein interaction profiles and support target identification. nih.gov This approach is particularly useful for identifying targets of bioactive small molecules within a cellular context. nih.gov

| Technique | Application |

| Affinity Enrichment Chemoproteomics | Identification of protein targets from cell or tissue extracts. nih.gov |

| Competition Binding Assays | Generation of dose-response curves and determination of binding affinities. nih.gov |

| Photoaffinity Labeling with Quantitative Chemoproteomics | Comprehensive, unbiased determination of protein interaction profiles. nih.gov |

Following a comprehensive review of scientific literature, there is currently no publicly available research data detailing the specific mechanistic investigations of this compound in the areas outlined. Studies assessing its effects on cellular glucose uptake, specific anti-inflammatory pathways in cellular models, or its antimicrobial efficacy, including inhibition of bacterial cell wall synthesis and interference with metabolic pathways, have not been published in the available scientific literature.

Therefore, it is not possible to provide an article with detailed research findings or data tables on the following requested topics for this specific compound:

Cellular Response Studies (In Vitro)

Antimicrobial Efficacy Against Specific Bacterial Strains (In Vitro)

Interference with Bacterial Metabolic Pathways

While research exists on the biological activities of other structurally related benzamide and difluorobenzamide derivatives, these findings are specific to those molecules and cannot be accurately attributed to this compound. Scientific accuracy requires that the information presented pertains directly to the compound .

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Strategies for Diversification

The generation of a diverse chemical library is fundamental to exploring the structure-activity relationship (SAR) of a lead compound. While standard condensation reactions between an acid chloride (like 4-methylbenzoyl chloride) and an aniline (B41778) (2,5-difluoroaniline) provide a straightforward route to N-(2,5-difluorophenyl)-4-methylbenzamide, future research should focus on more innovative and efficient synthetic methodologies to create a wide array of derivatives. mdpi.com

Advanced coupling techniques, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, could be employed to introduce a variety of substituents onto the aromatic rings. nih.gov For instance, boronic acids or esters could be used to append new aryl or alkyl groups, systematically modifying the steric and electronic properties of the molecule. Microwave-assisted organic synthesis (MAOS) presents another promising avenue, offering rapid reaction times, higher yields, and access to chemical space that is often difficult to reach through conventional heating methods. mdpi.com The use of flexible linkers, potentially incorporating purine (B94841) derivatives or other heterocyclic systems, could also be explored to create hybrid molecules with unique pharmacophoric features. nih.gov

These advanced synthetic approaches would enable the systematic exploration of the chemical space around the this compound core, providing a rich library of compounds for subsequent biological evaluation.

| Synthetic Strategy | Description | Potential Advantage | Reference |

| Advanced Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Cross-coupling of aryl halides with boronic acids or amines to form carbon-carbon or carbon-nitrogen bonds. | High functional group tolerance and ability to create complex biaryl structures. | nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and improved reaction purity. | mdpi.com |

| Multi-component Reactions | One-pot reactions where three or more reactants combine to form a single product. | High atom economy and rapid generation of molecular complexity. | N/A |

| Flow Chemistry | Continuous processing of chemical reactions in a reactor. | Precise control over reaction parameters, enhanced safety, and scalability. | N/A |

Development of Advanced Analogues and Molecular Probes

Building on diversified synthetic strategies, the next logical step is the rational design of advanced analogues and molecular probes. The goal is to develop molecules with improved biological activity, selectivity, or utility as research tools. Analogues can be designed by making targeted modifications to the parent structure of this compound. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions with a biological target could enhance binding affinity. nih.gov

Furthermore, the development of molecular probes is crucial for target identification and validation. This can be achieved by incorporating specific functional groups or "handles" into the core structure. For instance, an alkyne or azide (B81097) group can be introduced to allow for "click chemistry" conjugation to reporter molecules like fluorophores or biotin. nih.gov Such probes are invaluable for cellular imaging, affinity chromatography, and proteomic studies to identify the binding partners of the compound. Radioiodinated analogues could also be synthesized for use in imaging studies, such as melanoma detection. researchgate.net

| Analogue/Probe Type | Purpose | Example Modification | Reference |

| Potency-Enhanced Analogues | Increase biological activity at the target site. | Addition of groups to increase hydrogen bonding or lipophilic interactions. | nih.gov |

| Selectivity-Enhanced Analogues | Minimize off-target effects by improving binding to the desired target over others. | Steric modifications to exploit unique features of the target's binding pocket. | nih.gov |

| Clickable Molecular Probes | Enable visualization and identification of cellular targets. | Introduction of terminal alkyne or azide groups for bioorthogonal ligation. | nih.gov |

| Radiolabeled Probes | Allow for in vivo imaging and biodistribution studies. | Incorporation of a radioactive isotope like Iodine-125. | researchgate.net |

Integration of High-Throughput Screening with Mechanistic Investigations

High-throughput screening (HTS) is a powerful technology for rapidly evaluating large libraries of chemical compounds for a specific biological activity. nih.gov A diversified library of this compound derivatives could be subjected to HTS assays to identify "hit" compounds for various therapeutic areas, such as oncology or neurodegenerative diseases. nih.govnih.gov

Crucially, HTS should not be a standalone effort. The integration of HTS with detailed mechanistic studies is essential for successful drug discovery. nih.gov Once hits are identified, follow-up studies should be conducted to understand their mechanism of action. This includes determining the molecular target, elucidating the signaling pathways involved, and confirming the on-target effects in cellular and eventually in vivo models. nih.govnih.gov This integrated approach ensures that the progression of a hit compound is based on a solid understanding of its biological function, reducing the high attrition rates often seen in drug development. nih.gov

Comprehensive Elucidation of Off-Target Interactions and Polypharmacology

While the primary goal is often to develop highly selective molecules, it is increasingly recognized that many effective drugs interact with multiple targets, a concept known as polypharmacology. A comprehensive understanding of the full interaction profile of this compound and its analogues is therefore critical.

Future research should employ a combination of computational and experimental approaches to map out these interactions. In silico methods, such as molecular docking against a panel of known protein structures, can predict potential off-target binding. nih.gov Experimental techniques like thermal shift assays, affinity chromatography coupled with mass spectrometry, and cell-based phenotypic screening can then be used to validate these predictions and discover unexpected interactions. Understanding the polypharmacology of a compound series can reveal new therapeutic opportunities and provide a more complete picture of their potential biological effects.

Application in Chemical Biology Tools for Target Validation

Target validation is a critical and often challenging step in the drug discovery process. nih.gov Genetically-modified systems are often considered the gold standard, but chemical biology tools offer a complementary and powerful approach. nih.gov A potent and selective analogue of this compound could serve as an invaluable chemical probe to validate the role of its biological target in disease.

One innovative strategy is the "mutate and conjugate" approach, where a target protein is mutated to create a unique binding pocket for a specifically designed electrophilic ligand. nih.gov This allows for highly selective inhibition of the mutant protein within a cellular context, enabling researchers to probe the consequences of inhibiting that specific target. nih.gov By developing such tailored chemical tools from the this compound scaffold, researchers can gain deeper insights into fundamental biology and increase confidence in the selection of novel drug targets.

Q & A

Q. What are the optimal synthetic conditions for preparing N-(2,5-difluorophenyl)-4-methylbenzamide, and what coupling reagents are most effective?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-methylbenzoic acid with 2,5-difluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in anhydrous dichloromethane or DMF. Key steps include:

- Activating the carboxylic acid with DCC/HOBt at 0–5°C for 30 minutes.

- Adding the amine dropwise and stirring at room temperature for 12–24 hours.

- Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yields typically range from 65–85%, depending on substituent electronic effects and steric hindrance .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of the amide carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and aromatic C-F stretches (1100–1250 cm⁻¹).

- ¹H-NMR : Identify aromatic protons (δ 6.8–8.0 ppm, splitting patterns depend on fluorine substitution) and the methyl group (δ ~2.4 ppm, singlet).

- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₁F₂NO) with <0.3% deviation from theoretical values.

- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) and isotopic patterns due to fluorine .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for sensor applications?

Methodological Answer: Fluorescence intensity is highly dependent on solvent polarity, pH, and temperature. Key findings from analogous benzamides include:

- Solvent Effects : Use low-polarity solvents (e.g., dichloromethane) to minimize quenching.

- pH Optimization : Maximum intensity at pH 5–6 due to protonation equilibria of the amide group.

- Temperature Control : Maintain at 25°C; higher temperatures increase non-radiative decay.

- Binding Constant (K) Determination : Perform titration experiments with a quencher (e.g., iodide ions) and analyze via Stern-Volmer plots .

| Parameter | Optimal Value | Observed Range |

|---|---|---|

| λex/λem | 340/380 nm | ±5 nm |

| LOD/LOQ | 0.27/0.90 mg·L⁻¹ | RSD <1.5% |

Q. How can crystallographic data resolve structural ambiguities in fluorinated benzamides?

Methodological Answer: Single-crystal X-ray diffraction is essential for resolving:

- Conformational Polymorphism : Analyze torsion angles (e.g., C–N–C=O) to distinguish between planar and twisted amide geometries.

- C–H···F Interactions : Identify weak hydrogen bonds (2.2–2.5 Å) that stabilize crystal packing.

- Disorder Handling : Use refinement software (e.g., SHELXL) to model split positions for disordered fluorine atoms.

For example, in related difluorophenyl benzamides, C–F···H–C interactions contribute to isostructural packing motifs despite varying substituents .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or dynamic processes. Mitigation strategies include:

- Variable-Temperature NMR : Resolve overlapping signals by cooling to –40°C (slows rotational isomerism).

- 2D NMR (COSY, NOESY) : Assign coupled protons and confirm spatial proximity of aromatic/amide groups.

- DFT Calculations : Compare experimental IR/NMR data with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments.

For example, unexpected splitting in ¹H-NMR may arise from hindered rotation of the amide bond, requiring dynamic NMR analysis .

Q. Data Contradiction Case Study

| Observation | Possible Cause | Resolution Method |

|---|---|---|

| Split amide NH signal | Rotational isomerism | VT-NMR or DFT simulation |

| Fluorescence quenching | Solvent polarity | Solvent screening (λex/λem shift) |

| Discrepant melting point | Polymorphism | DSC/X-ray diffraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.